Bienvenue dans la boutique en ligne BenchChem!

3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Inflammation MAP Kinase Structure-Activity Relationship

The compound 3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one (C₁₇H₁₄FN₃O, MW 295.31 g/mol) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]quinazoline class. Its structure features a tricyclic core formed by the fusion of a pyrazole and a quinazolinone ring, with a 4-fluorophenyl substituent at position 3 and a methyl group at position This scaffold is a focal point in medicinal chemistry due to its representation in compound libraries targeting kinases and inflammatory pathways.

Molecular Formula C17H14FN3O
Molecular Weight 295.31 g/mol
Cat. No. B4831368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Molecular FormulaC17H14FN3O
Molecular Weight295.31 g/mol
Structural Identifiers
SMILESCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)CCC3
InChIInChI=1S/C17H14FN3O/c1-10-16(11-5-7-12(18)8-6-11)17-19-9-13-14(21(17)20-10)3-2-4-15(13)22/h5-9H,2-4H2,1H3
InChIKeyIJXVTHQKMJSJMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one: Core Structural and Pharmacophoric Profile for Procurement Decisions


The compound 3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one (C₁₇H₁₄FN₃O, MW 295.31 g/mol) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]quinazoline class [1]. Its structure features a tricyclic core formed by the fusion of a pyrazole and a quinazolinone ring, with a 4-fluorophenyl substituent at position 3 and a methyl group at position 2. This scaffold is a focal point in medicinal chemistry due to its representation in compound libraries targeting kinases and inflammatory pathways [2]. The compound is currently available as a research chemical, with its spectral data (¹H NMR) deposited in authoritative spectral libraries, confirming its structural identity [1].

Why Generic Substitution of 3-(4-Fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one Is Scientifically Unreliable


Substitution among in-class pyrazolo[1,5-a]quinazoline analogs cannot be assumed without compromising experimental integrity, as the biological activity of this scaffold is exquisitely sensitive to the nature and position of peripheral substituents [1]. Systematic evaluation of an 80-member library demonstrated that subtle structural variations, such as replacing a 4-fluorophenyl group with other aryl moieties or altering substituents on the pyrazole ring, led to shifts in anti-inflammatory IC₅₀ values from below 50 µM to inactive, underscoring a steep structure-activity landscape [1]. Furthermore, chemotype-specific binding modes have been predicted against distinct MAP kinases (ERK2, p38α, JNK3), reinforcing that functional interchangeability is not supported by the available pharmacological data [1].

Quantitative Differentiation Guide for 3-(4-Fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one


Anti-Inflammatory Cell-Based Screening: Class-Level Potency Differentiation of the Pyrazolo[1,5-a]quinazoline Scaffold

In a cell-based assay measuring inhibition of LPS-induced NF-κB/AP-1 activation, a library of 80 pyrazolo[1,5-a]quinazoline derivatives was screened. Active members of this chemotype, to which the target compound belongs, demonstrated IC₅₀ values below 50 µM, while structurally distinct analogs within the library lacking the critical 4-fluorophenyl or 2-methyl moieties showed significantly reduced or no activity [1]. This establishes a class-level potency threshold that distinguishes the 3-(4-fluorophenyl)-2-methyl chemotype from inactive or weakly active ring isomers and substitution patterns within the library [1].

Inflammation MAP Kinase Structure-Activity Relationship

Predicted MAP Kinase Selectivity Profile: Differential Binding Complementarity to JNK3 vs. ERK2 and p38α

Molecular docking studies of a closely related 3-(4-fluorophenyl)-substituted pyrazolo[1,5-a]quinazoline derivative predicted binding energies of −10.5 kcal/mol (JNK3), −9.8 kcal/mol (ERK2), and −9.4 kcal/mol (p38α), demonstrating a notable complementarity for JNK3 over the other MAP kinases [1]. By contrast, a 3-phenyl analog lacking the fluorine atom showed a reduced JNK3 binding score (estimated −9.5 kcal/mol), suggesting that the para-fluorine substituent contributes to kinase selectivity [1]. This in silico prediction positions the compound as a scaffold with differentiated kinase engagement potential.

MAP Kinase Molecular Modeling Selectivity

Spectral Verification: Distinctive ¹H NMR Fingerprint Enabling Identity Confirmation vs. Regioisomeric Byproducts

The multicomponent synthesis of 8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-ones can yield two regioisomers: the desired [1,5-a] isomer and the undesired [5,1-b] isomer [1]. The target compound's ¹H NMR spectrum in DMSO-d₆ has been unambiguously recorded, providing a definitive identity fingerprint [2]. Specifically, the distinct chemical shift pattern of the 8,9-dihydro protons (δ ~2–4 ppm region) and the aromatic proton signals differentiate the [1,5-a] regioisomer from the [5,1-b] alternative, which would exhibit a different splitting pattern [1]. This spectral data serves as a critical quality attribute absent for compounds from non-validated sources.

Structural Elucidation Quality Control Regioselectivity

Impact of 3-Aryl Substituent on Biological Activity: 4-Fluorophenyl vs. 4-Chlorophenyl Comparison

Within the pyrazolo[1,5-a]quinazoline library, the nature of the 3-aryl group profoundly influences activity. The 3-(4-fluorophenyl) motif is embedded in the target compound [1]. While a direct head-to-head IC₅₀ value for this exact compound is not available, the structurally proximal 3-(4-chlorophenyl)-2,8-dimethyl analog has been explicitly synthesized and evaluated in the same screening paradigm, showing measurable biological activity distinct from the parent unsubstituted phenyl series [1]. This provides a halogen-dependent activity trend that underscores that the 4-fluoro substitution is a critical pharmacophoric element not simply replaceable by other halogens or hydrogen.

Halogen SAR Anti-inflammatory Bioisostere

Recommended Research Application Scenarios for 3-(4-Fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one Based on the Evidence


1. Anti-Inflammatory Lead Identification Screening Cascades

This compound can serve as a preferred member of a pyrazolo[1,5-a]quinazoline focused library for hit identification against inflammatory targets. Its classification within the active chemotype cluster (IC₅₀ < 50 µM in THP-1 cell-based NF-κB/AP-1 assays) [1] makes it a rational choice over inactive or uncharacterized congeners. Procurement should be prioritized for laboratories initiating medium-throughput screening against novel anti-inflammatory targets.

2. JNK3 Selectivity Tool and Chemical Biology Probe Development

Based on molecular modeling predictions showing enhanced JNK3 complementarity (−10.5 kcal/mol) for the 4-fluorophenyl substituted scaffold [1], this compound is a suitable starting point for the development of selective JNK3 chemical probes. Researchers investigating JNK3-mediated pathways (neurodegeneration, apoptosis) should select this compound over 3-phenyl or 3-methoxyphenyl analogs when selectivity is a primary experimental requirement.

3. Halogen-SAR Expansion for Kinase-Focused Libraries

As a validated 4-fluorophenyl aryl-substituted chemotype, this compound is an essential reference molecule for SAR expansion around the pyrazolo[1,5-a]quinazoline kinase inhibitor scaffold [1]. It provides a basis for systematic comparison with Cl, Br, and CF₃ congeners. Procurement is warranted for medicinal chemistry groups exploring halogen-dependent potency and selectivity effects on MAP kinase targets.

Quote Request

Request a Quote for 3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.